molecular formula C11H15NO6 B14597490 2-Methoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid CAS No. 61083-14-5

2-Methoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid

Katalognummer: B14597490
CAS-Nummer: 61083-14-5
Molekulargewicht: 257.24 g/mol
InChI-Schlüssel: GVGKVSRUMZSRLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a methylenedioxy group attached to a benzene ring, along with a methoxy and a methylcarbamic acid group. It is a colorless liquid and is known for its bioactive properties, making it significant in various fields such as pharmaceuticals and pesticides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid typically involves the reaction of catechol with disubstituted halomethanes. This process forms the methylenedioxy group on the benzene ring . The reaction conditions often require the presence of a base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or crystallization to obtain the final compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid involves its interaction with specific molecular targets and pathways. The methylenedioxy group can inhibit certain enzymes by forming stable complexes with them. This inhibition can affect various biochemical pathways, leading to the compound’s bioactive effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the methylenedioxy and methylcarbamic acid groups makes it distinct from other similar compounds, providing it with unique reactivity and bioactivity.

Eigenschaften

CAS-Nummer

61083-14-5

Molekularformel

C11H15NO6

Molekulargewicht

257.24 g/mol

IUPAC-Name

2-methoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid

InChI

InChI=1S/C9H10O4.C2H5NO2/c1-9(11-2)12-7-5-3-4-6(10)8(7)13-9;1-3-2(4)5/h3-5,10H,1-2H3;3H,1H3,(H,4,5)

InChI-Schlüssel

GVGKVSRUMZSRLH-UHFFFAOYSA-N

Kanonische SMILES

CC1(OC2=CC=CC(=C2O1)O)OC.CNC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.